Cyclo-Somatostatin acetate

Description

The exact mass of the compound Cyclo-Somatostatin acetate is 839.45816193 g/mol and the complexity rating of the compound is 1300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclo-Somatostatin acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo-Somatostatin acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

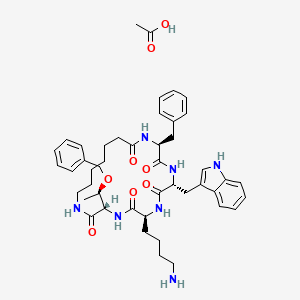

acetic acid;(3S,6S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H57N7O6.C2H4O2/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45;1-2(3)4/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53);1H3,(H,3,4)/t30-,36+,37+,38-,40+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKZEUWXCAHBPS-JZXGHADUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)NCCCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H61N7O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

840.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanism and Application of Cyclo-Somatostatin Acetate as a Pan-SSTR Antagonist

[1][2]

Executive Summary & Chemical Profile[1][2][3]

Cyclo-Somatostatin acetate (c-SST) is a synthetic, non-selective antagonist of somatostatin receptors (SSTR1–5).[1] Unlike native Somatostatin-14 (SST-14), which acts as a universal inhibitor of endocrine and exocrine secretion via G_i/o protein coupling, c-SST competitively blocks these interactions.[1] It is primarily utilized as a pharmacological probe to unmask tonic somatostatin inhibition or to characterize receptor specificity in complex biological systems.

This guide details the molecular mechanism of c-SST, its structural determinants, and validated protocols for its application in functional assays.

Chemical Identity[1][2][3][4][5]

-

Chemical Name: cyclo(7-Aminoheptanoyl-Phe-D-Trp-Lys-Thr[Bzl])[1][2]

-

Molecular Formula: C44H57N7O6 (free base)

-

Key Structural Feature: The replacement of the disulfide bridge found in native SST with a stable lactam (amide) linkage via the 7-aminoheptanoyl moiety, combined with a D-Trp and Benzyl-Thr modification, confers hydrolytic stability and antagonist character.[1]

Comparative Profile: Native vs. Antagonist

| Feature | Somatostatin-14 (Native) | Cyclo-Somatostatin (Antagonist) |

| Primary Action | Agonist (Inhibitory) | Antagonist (Blocks Inhibition) |

| Receptor Selectivity | Pan-SSTR (High Affinity SSTR1-5) | Non-selective (Pan-SSTR Antagonist) |

| Signaling Effect | Restores cAMP, Restores Ca | |

| Stability | Low ( | High (Resistant to peptidases) |

| Key Application | Physiological regulation | Research probe to block SST effects |

Mechanism of Action

The SSTR Signaling Axis

To understand the antagonism, one must first establish the baseline agonist activity. Somatostatin receptors (SSTR1–5) are G-protein coupled receptors (GPCRs) belonging to the G_i/o family.[1][4] Upon binding native SST:

-

G-Protein Activation: The G

subunit dissociates from G -

Adenylyl Cyclase Inhibition: G

inhibits Adenylyl Cyclase (AC), depleting intracellular cAMP. -

Ion Channel Modulation: G

subunits often open G-protein-coupled Inwardly Rectifying Potassium channels (GIRK), causing hyperpolarization, and inhibit Voltage-Gated Calcium Channels (VGCC), preventing vesicle fusion and hormone release.[1]

Mechanism of Antagonism by Cyclo-Somatostatin

Cyclo-Somatostatin acts as an orthosteric competitive antagonist .[1]

-

Binding: It binds to the transmembrane pocket of SSTRs with high affinity but fails to induce the conformational shift in Transmembrane Helix 6 (TM6) required to engage the G_i protein.

-

Steric Blockade: By occupying the ligand-binding pocket, it prevents endogenous SST (or synthetic agonists like Octreotide) from binding.[1]

-

Functional Consequence: The constitutive or ligand-induced inhibition of Adenylyl Cyclase is lifted.[1] In systems with high tonic SST tone, c-SST administration results in a net increase in cAMP and secretion (e.g., GH, Insulin) by removing the "brake."

Critical Caveat (Scientific Integrity): While classified as an antagonist, c-SST acts as a "context-dependent" ligand.[1] In specific cell lines (e.g., human neuroblastoma SH-SY5Y), it has been reported to display partial agonist activity [1].[1] Researchers must validate the antagonist mode in their specific cellular model before large-scale screening.[1]

Pathway Visualization

The following diagram illustrates the competitive blockade at the receptor level.

Figure 1: Competitive antagonism mechanism. Cyclo-Somatostatin occupies the SSTR, preventing Gi/o coupling and thereby preventing the downregulation of cAMP.[1]

Experimental Protocols

Protocol 1: Functional Reversal of cAMP Inhibition

This is the "Gold Standard" assay for validating SSTR antagonism. The logic is to pre-stimulate cAMP (using Forskolin), apply an agonist (SST) to lower it, and use c-SST to reverse that lowering.

Objective: Quantify the IC50 of Cyclo-Somatostatin by measuring the recovery of cAMP levels in Forskolin-stimulated cells treated with SST.

Materials:

-

SSTR-expressing cells (e.g., CHO-K1 or AtT-20).[1]

-

Forskolin (10 µM final).

-

Somatostatin-14 (100 nM final - approx EC80).[1]

-

Cyclo-Somatostatin acetate (Serial dilution: 1 nM to 10 µM).[1]

-

cAMP detection kit (HTRF or ELISA).

Workflow:

-

Cell Prep: Seed cells in 384-well plates (5,000 cells/well) in low-serum media. Incubate overnight.

-

Antagonist Pre-incubation (Critical Step): Add Cyclo-Somatostatin (serial dilutions) 15 minutes prior to the agonist.[1] This allows the antagonist to reach equilibrium occupancy at the receptor.

-

Why? SSTRs internalize rapidly upon agonist binding. Adding antagonist first prevents internalization and ensures surface competition.

-

-

Agonist Challenge: Add a mix of Forskolin (10 µM) + Somatostatin-14 (100 nM).

-

Incubation: Incubate for 30 minutes at 37°C.

-

Lysis & Detection: Lyse cells and quantify cAMP according to kit instructions.

Data Interpretation:

-

Control (Forskolin only): 100% cAMP signal.

-

Agonist (Forskolin + SST): ~20% cAMP signal (Inhibition).

-

Antagonist (Forskolin + SST + c-SST): Signal should recover from 20%

100% in a dose-dependent manner.[1]

Protocol 2: Competitive Radioligand Binding

Used to determine binding affinity (

Workflow:

-

Membrane Prep: Isolate membranes from SSTR-overexpressing cells.[1]

-

Tracer: Use [

I]-Somatostatin-14 or [ -

Competition: Incubate membranes + Tracer + Cyclo-Somatostatin (10

to 10 -

Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

, 0.1% BSA (BSA prevents peptide sticking to plastic). -

Filtration: Harvest on GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).

-

Count: Measure CPM in a gamma counter.

Experimental Workflow Visualization

The following diagram outlines the decision logic for selecting the correct assay configuration when using c-SST.

Figure 2: Workflow decision tree for Cyclo-Somatostatin characterization.

Troubleshooting & Self-Validation

To ensure Trustworthiness and Scientific Integrity , verify your system with these checks:

-

The "Agonist Check": Before running an antagonist mode, run c-SST alone (without SST). If you see a decrease in cAMP, c-SST is acting as a partial agonist in your specific cell line.[1] This invalidates it as a pure antagonist for that specific model [2].

-

Solubility Management: c-SST is hydrophobic.[1] Dissolve stock in DMSO or 20% Ethanol/Water. Ensure final assay concentration of DMSO is <0.5% to avoid artifacts.

-

Peptidase Inhibition: While c-SST is stable, the native SST tracer or agonist is not.[1] Always include a protease inhibitor cocktail (e.g., Aprotinin, Bacitracin) in the assay buffer to protect the native ligand during competition [3].

References

Sources

- 1. bachem.com [bachem.com]

- 2. 6-(4-Aminobutyl)-12-benzyl-3-(1-(benzyloxy)ethyl)-9-((1H-indol-3-yl)methyl)-1,4,7,10,13-pentaazacycloicosa-1,4,7,10,13-pentaene-2,5,8,11,14-pentol | C44H57N7O6 | CID 122080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What SSTR modulators are in clinical trials currently? [synapse.patsnap.com]

Technical Guide: Cyclo-Somatostatin Acetate Binding Affinity & Characterization

Executive Summary

Cyclo-Somatostatin Acetate (c-SOM; Structure: cyclo-[7-aminoheptanoyl-Phe-D-Trp-Lys-Thr(Bzl)]) is a synthetic, cyclic hexapeptide analog widely utilized as a broad-spectrum Somatostatin Receptor (SSTR) antagonist .[1][2] Unlike clinical analogs (e.g., Octreotide, Lanreotide) which are potent agonists selective for SSTR2/5, c-SOM is a pharmacological tool compound used to blockade native somatostatin (SRIF-14) signaling across multiple subtypes (SSTR1–5).

This guide details the molecular profile, binding kinetics, and validated experimental protocols for characterizing c-SOM interaction with SSTR subtypes. It is designed for researchers requiring a "self-validating" methodology to distinguish receptor antagonism from agonism in drug discovery workflows.

Part 1: Molecular Profile & Mechanism of Action

Chemical Identity

-

Compound Name: Cyclo-somatostatin acetate[3]

-

Sequence: Cyclo-(7-aminoheptanoyl-Phe-D-Trp-Lys-Thr[Bzl])[1][3]

-

Role: Non-selective SSTR Antagonist (Class A GPCR Blocker)

-

Solubility: The acetate salt confers improved water solubility compared to the free base, essential for preparing aqueous stock solutions (typically 1 mM in dilute acetic acid or water).

Mechanistic Pathway (Antagonism)

While native Somatostatin-14 induces G

Key Pharmacological Distinction:

-

Agonists (SRIF-14): Stabilize the active receptor conformation (

), promoting GTP/GDP exchange. -

Antagonists (c-SOM): Stabilize the inactive conformation (

) or bind neutrally, preventing agonist access.

Figure 1: Mechanism of Competitive Antagonism. Cyclo-somatostatin (Red) occupies the SSTR binding pocket, physically preventing Native SRIF-14 (Green) from engaging the receptor and initiating the G-protein cascade.

Part 2: Binding Affinity Profile

Unlike high-affinity agonists (which often bind in the low nanomolar range,

Representative Affinity Data ( / )

The following values represent consensus ranges derived from competitive radioligand binding assays using [

| Receptor Subtype | Functional Role | Binding Affinity ( | Interaction Type |

| SSTR1 | Cell cycle arrest | 0.1 – 0.5 | Antagonist |

| SSTR2 | GH/Glucagon inhibition | 0.1 – 1.0 | Antagonist |

| SSTR3 | Apoptosis/Neuronal activity | > 1.0 | Weak Antagonist |

| SSTR4 | Anti-inflammatory | > 1.0 | Weak Antagonist |

| SSTR5 | Insulin inhibition | 0.1 – 0.8 | Antagonist |

Technical Note: c-SOM is frequently used at concentrations of 1

M to 10M in functional assays to ensure complete displacement of endogenous somatostatin. It is not subtype-selective; its utility lies in its ability to block "total" somatostatin signaling.

Part 3: Validated Experimental Protocols

To generate reproducible binding data, you must employ a Radioligand Competition Binding Assay . This protocol is designed to be self-validating by defining specific vs. non-specific binding internally.

Membrane Preparation (The Foundation)

Objective: Isolate plasma membranes retaining functional SSTRs from transfected cells (e.g., CHO-K1 or HEK293 stably expressing SSTR2).

-

Harvest: Scrape cells in ice-cold PBS. Centrifuge at 500

g (5 min). -

Lysis: Resuspend pellet in Hypotonic Lysis Buffer (10 mM Tris-HCl, pH 7.4, 5 mM MgCl

, Protease Inhibitor Cocktail). Homogenize (Dounce or Polytron). -

Clarification: Centrifuge at 1,000

g (10 min) to remove nuclei/debris. Save the supernatant. -

Enrichment: Centrifuge supernatant at 40,000

g for 30 min at 4°C. -

Storage: Resuspend the final pellet in Binding Buffer (see below). Aliquot and store at -80°C. Do not refreeze.

Competition Binding Assay Workflow

Objective: Determine the

Reagents:

-

Tracer: [

I]-Somatostatin-14 (Specific Activity ~2000 Ci/mmol). Concentration: 0.05 nM. -

Competitor: Cyclo-Somatostatin Acetate (Serial dilution:

M to -

Non-Specific Control: Unlabeled SRIF-14 (1

M excess). -

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

, 1 mM EGTA, 0.5% BSA (to prevent peptide adsorption).

Step-by-Step Protocol:

Figure 2: Radioligand Competition Workflow. Critical control points include the addition of BSA to prevent peptide loss and the use of PEI-soaked filters to minimize non-specific binding.

Data Analysis & Validation (Self-Validating Logic)

To ensure trustworthiness, the assay must pass these criteria:

-

Z-Factor: Must be > 0.5.

-

Specific Binding: Total Binding (TB) minus Non-Specific Binding (NSB) must be > 70% of Total Binding.

-

Calculation:

-

Plot % Specific Binding vs. Log[Cyclo-Somatostatin].

-

Fit to a one-site competition model (Hill slope should be near -1.0).

-

Convert

to

-

Part 4: Implications for Drug Development

Cyclo-Somatostatin acetate is rarely a therapeutic candidate itself due to its short half-life and lack of selectivity. However, it is a critical "De-orphaning" and Validation Tool :

-

Phenotypic Screening: If a cellular response (e.g., inhibition of cell proliferation) is reversed by c-SOM treatment, the effect is confirmed to be SSTR-mediated.

-

Assay Control: It serves as a low-affinity positive control in High-Throughput Screening (HTS) to verify that an assay can detect antagonists (which are rarer than agonists in SSTR discovery).

-

Differentiation: Use c-SOM alongside subtype-selective antagonists (e.g., SSTR2-selective PRL-2903) to dissect the contribution of specific receptor subtypes in complex tissue.

References

-

Biosynth. (2024). Cyclo-Somatostatin acetate salt - Product Monograph. Retrieved from

-

MedChemExpress. (2024). Cyclosomatostatin: Somatostatin Receptor Antagonist.[1][4][5][6] Retrieved from

- Hoyer, D., et al. (1995). Molecular Pharmacology of Somatostatin Receptors. Naunyn-Schmiedeberg's Archives of Pharmacology.

-

National Institutes of Health (NIH). (2023). The Emergence of Somatostatin Antagonist–Based Theranostics. Retrieved from

-

Gifford Bioscience. (2024). Radioligand Binding Assay Protocol for GPCRs. Retrieved from

Sources

- 1. The putative somatostatin antagonist, cyclo-(7-aminoheptanoyl-Phe-D-Trp-Lys-Thr[BZL]), may act as potent antiproliferative agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Emergence of Somatostatin Antagonist–Based Theranostics: Paving the Road Toward Another Success? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What are SSTR2 antagonists and how do they work? [synapse.patsnap.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Structural Differences Between Native Somatostatin-14 and Synthetic Backbone-Cyclized Analogs

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

Somatostatin-14 (SST-14) is a pivotal cyclic peptide hormone, defined by a disulfide bridge that is crucial for its biological activity yet also a point of metabolic vulnerability. In drug development, the term "Cyclo-Somatostatin acetate" typically refers to the native, cyclic SST-14 supplied as an acetate salt, a formulation detail that does not alter its covalent structure. To provide a meaningful exploration of structural divergence, this guide contrasts the native, disulfide-cyclized SST-14 with a class of synthetic analogs featuring backbone cyclization, such as those with a lactam bridge. We delve into the fundamental chemical differences, their profound impact on conformational stability, receptor binding dynamics, and signaling outcomes. This whitepaper provides field-proven experimental protocols for characterizing these differences and offers a robust framework for the rational design of next-generation somatostatin receptor ligands.

Deconstructing the Nomenclature: Somatostatin-14 vs. Cyclo-Somatostatin Acetate

In the field of peptide science, precision in nomenclature is paramount. It is essential to first clarify the terminology:

-

Somatostatin-14 (SST-14): This is the endogenous 14-amino acid peptide hormone. Its defining structural feature is a cyclic conformation enforced by a disulfide bond between the cysteine residues at positions 3 and 14 (Cys³-Cys¹⁴). This cyclization is indispensable for its biological function.[1][2]

-

Cyclo-Somatostatin: This term is often used interchangeably with Somatostatin-14, as the native peptide is inherently cyclic. The "cyclo" prefix emphasizes this crucial structural feature.

-

Acetate Salt: Peptides are frequently purified by chromatography using solvents containing acids like acetic acid or trifluoroacetic acid (TFA). After lyophilization, the peptide exists as a salt with the corresponding counter-ion (e.g., acetate). This is a non-covalent association and does not represent a structural modification of the peptide's covalent backbone or side chains.

Therefore, a direct comparison of "Somatostatin-14" and "Cyclo-Somatostatin acetate" is a comparison of the same molecule, differing only in its salt form. For a substantive technical analysis of structural differences, we will compare the native disulfide-bridged SST-14 with a class of synthetic analogs that employ a different and more stable method of cyclization: backbone-to-backbone cyclization . A prime example is the replacement of the disulfide bond with a chemically robust lactam (amide) bridge.[3]

Core Structural Comparison: Disulfide vs. Backbone Cyclization

The primary goal in creating synthetic somatostatin analogs is often to improve metabolic stability, receptor selectivity, and therapeutic half-life over the native peptide.[4][5] The method of cyclization is a cornerstone of this effort.

The Native Disulfide Bridge (Cys-S-S-Cys)

The disulfide bridge in SST-14 is formed by the oxidation of the thiol groups of two cysteine residues. While essential for establishing the bioactive conformation, this bond is also a liability.[6] It is susceptible to reduction in biological environments, leading to linearization of the peptide and subsequent loss of activity and rapid degradation.[3][4]

The Synthetic Lactam Bridge (Amide Bond)

A common strategy to overcome the instability of the disulfide bond is to replace it with a stable amide bond, forming a lactam bridge.[3][7] This is typically achieved by replacing one cysteine with aspartic acid or glutamic acid and the other with a diaminopropionic acid or lysine, followed by an intramolecular condensation to form a stable amide linkage. This modification creates a "backbone-cyclized" analog, which is resistant to reduction.[8]

Table 1: Comparative Properties of Disulfide vs. Lactam Bridges

| Feature | Native Somatostatin-14 (Disulfide Bridge) | Backbone-Cyclized Analog (Lactam Bridge) |

| Bond Type | Covalent, Disulfide (S-S) | Covalent, Amide (-CO-NH-) |

| Chemical Stability | Susceptible to reduction and disulfide exchange | Highly stable, resistant to biological reduction |

| Structural Flexibility | Dihedral angle of C-S-S-C bond allows for some flexibility | Planar nature of the amide bond imposes greater rigidity |

| Conformational Impact | Stabilizes the essential β-turn pharmacophore[9][10] | Can more rigidly lock the peptide into a specific conformation |

| Synthesis | Achieved by air oxidation or chemical oxidants post-synthesis | Requires specific amino acid precursors and on-resin or solution-phase lactamization |

| Biological Half-life | Very short (1-3 minutes)[4] | Significantly extended due to resistance to proteolysis and reduction |

Impact on 3D Conformation and Receptor Interaction

The geometry of the cyclic constraint has profound implications for the peptide's three-dimensional structure and its ability to bind to the five different somatostatin receptor subtypes (SSTR1-5).

Conformational Dynamics

Native SST-14, despite its cyclic nature, exhibits considerable conformational flexibility in solution.[11] This flexibility allows it to adopt different conformations to bind to various receptor subtypes.[9] The key pharmacophore, the sequence Phe⁷-Trp⁸-Lys⁹-Thr¹⁰, is located within a β-turn structure stabilized by the disulfide bridge.[9][11]

Backbone-cyclized analogs, by virtue of the rigid amide bond, are often more conformationally restricted.[11] This rigidity can be leveraged in drug design to "lock" the peptide into a conformation that is selective for a specific SSTR subtype. For example, many synthetic analogs are designed to selectively target SSTR2, which is highly expressed in many neuroendocrine tumors.[12][13]

Diagram 1: Structural Comparison of Cyclization Strategies

This diagram illustrates the chemical difference between the native disulfide bridge in Somatostatin-14 and a representative synthetic lactam bridge in a backbone-cyclized analog.

Caption: Canonical inhibitory signaling pathway of the SSTR2 receptor.

Experimental Protocols for Structural Characterization

A multi-faceted approach is required to fully characterize the structural and functional differences between native SST-14 and its synthetic analogs.

Mass Spectrometry (MS) for Primary Structure Verification

Objective: To confirm the primary amino acid sequence and verify the mass difference corresponding to the cyclization method.

Protocol:

-

Sample Preparation: Dissolve lyophilized peptide in a 0.1% formic acid solution in water/acetonitrile (50:50 v/v) to a final concentration of 10 pmol/µL.

-

Analysis: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Data Acquisition: Acquire full scan MS spectra in positive ion mode. The molecular weight of SST-14 (disulfide-bridged) should be observed. For a lactam-bridged analog, the expected mass will differ based on the specific amino acids used for cyclization.

-

Tandem MS (MS/MS): Select the precursor ion of the peptide and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). [14]5. Interpretation: The resulting fragmentation pattern will confirm the amino acid sequence. The presence or absence of the disulfide bond can be confirmed by analyzing the sample under reducing (e.g., with dithiothreitol) and non-reducing conditions. The disulfide-bridged peptide will show a +2 Da mass shift upon reduction, while the lactam-bridged analog will not.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

Objective: To determine the solution-state three-dimensional structure and assess conformational rigidity. [15][16] Protocol:

-

Sample Preparation: Dissolve the peptide to a concentration of 1-5 mM in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 90/10) with an appropriate pH buffer.

-

Data Acquisition: Perform a suite of 2D NMR experiments on a high-field spectrometer (≥600 MHz), including:

-

TOCSY: To assign spin systems for each amino acid residue.

-

NOESY/ROESY: To identify through-space proton-proton proximities (<5 Å), which provide distance restraints for structure calculation. [15] * HSQC: To correlate proton and carbon chemical shifts for resonance assignment.

-

-

Structure Calculation:

-

Use the assigned NOE cross-peaks as distance restraints.

-

Employ molecular dynamics and modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures that satisfy the experimental restraints. [17]4. Interpretation: The resulting structural ensemble will reveal the conformation of the peptide backbone, the β-turn, and the relative orientation of side chains. A tighter, more well-defined ensemble for the lactam-bridged analog compared to SST-14 would provide direct evidence of its increased rigidity. [12]

-

Diagram 3: Experimental Workflow for Comparative Analysis

This workflow outlines the key steps in the parallel characterization of native and synthetic somatostatin analogs.

Caption: Workflow for structural and functional comparison of peptide analogs.

Conclusion and Future Outlook

The distinction between native Somatostatin-14 and its synthetic analogs is far more profound than a simple counter-ion. The strategic replacement of the labile disulfide bridge with robust, backbone-cyclizing linkages like the lactam bridge represents a cornerstone of modern peptide drug design. This modification enhances metabolic stability and allows for the fine-tuning of conformational rigidity, which in turn dictates receptor selectivity and therapeutic efficacy. By employing a rigorous analytical workflow combining mass spectrometry, NMR, and functional assays, researchers can elucidate the intricate structure-activity relationships that govern these powerful molecules. This deep understanding is critical for the continued development of next-generation somatostatin analogs with improved profiles for treating neuroendocrine tumors, acromegaly, and other diseases.

References

-

Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. (n.d.). MDPI.

-

Structure of somatostatin 14 (A) and somatostatin 28 (B). The 2... (n.d.). ResearchGate.

-

Structure of somatostatin-14 (A) and somatostatin-28 (B). (n.d.). ResearchGate.

-

Affinity analysis of somatostatin and somatostatin receptor by surface plasmon resonance. (n.d.). Analytical Methods (RSC Publishing).

-

Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4. (2022).

-

Structural insights into ligand recognition and selectivity of somatostatin receptors. (2022). PMC.

-

Structural characterization of the somatostatin receptor in rat anterior pituitary membranes. (n.d.). PubMed.

-

Molecular biology of pituitary neuroendocrine tumors. (2026). springermedizin.de.

-

Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. (n.d.). RSC Publishing.

-

Template-constrained cyclic peptide analogues of somatostatin: subtype-selective binding to somatostatin receptors and antiangiogenic activity. (n.d.). PubMed.

-

MS characterization of somatostatin-14 and the major photoproduct in... (n.d.). ResearchGate.

-

Converting disulfide bridges in native peptides to stable methylene thioacetals. (2016). PMC - NIH.

-

A bicyclic and hsst2 selective somatostatin analogue: design, synthesis, conformational analysis and binding. (n.d.). PubMed.

-

Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer. (n.d.). PubMed Central.

-

The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors. (n.d.). MDPI.

-

Design and NMR Studies of Cyclic Peptides Targeting the N-Terminal Domain of the Protein Tyrosine Phosphatase YopH. (n.d.). PMC - NIH.

-

Human Somatostatin Receptor Specificity of Backbone-Cyclic Analogues Containing Novel Sulfur Building Units. (n.d.). Journal of Medicinal Chemistry - ACS Publications.

-

Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues. (2022).

-

International Union of Basic and Clinical Pharmacology. CV. Somatostatin Receptors: Structure, Function, Ligands, and New Nomenclature. (n.d.). PMC.

-

Regulatory Mechanisms of Somatostatin Expression. (n.d.). MDPI.

-

Binding properties of somatostatin receptor subtypes. (n.d.). PubMed.

-

Somatostatin receptor 2. (n.d.). Wikipedia.

-

Multifaceted Roles of Disulfide Bonds. Peptides as Therapeutics. (n.d.). Chemical Reviews.

-

Somatostatin Analogs in Clinical Practice: A Review. (2020). PMC.

-

Structure refinement of a cyclic peptide from two-dimensional NMR data and molecular modeling. (n.d.). Biochemistry - ACS Publications.

-

Disulfide Bridges in Proteins: Formation, Function, and Analysis Methods. (n.d.).

-

Somatostatin. (n.d.). Wikipedia.

-

"Analyzing Functional Interactions of Designed Peptides by NMR Spectro". (n.d.). Chapman University Digital Commons.

-

Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry. (n.d.). PubMed.

-

WEST BENGAL HEALTH RECRUITMENT BOARD. (2026). Government of West Bengal.

-

The Role of Disulfide Bond Replacements in Analogues of the Tarantula Toxin ProTx-II and Their Effects on Inhibition of the Voltage-Gated Sodium Ion Channel Nav1.7. (2017). PubMed Central.

-

Structural characterization of octreotide impurities by on-line electrochemistry-tandem mass spectrometry. (n.d.). ResearchGate.

-

Prosomatostatin processing in Neuro2A cells. Role of beta-turn structure in the vicinity of the Arg-Lys cleavage site. (1993). PubMed.

-

SSTR2: A Prominent Target in SSTR Family, Offers a More Precise Therapy in Neuroendocrine Tumors (NET). (n.d.). Cusabio.

-

Relationship between receptor binding and biopotency of somatostatin-14 and somatostatin-28 in mouse pituitary tumor cells. (n.d.). PubMed.

-

Structure-function relationships of somatostatin analogs. (n.d.). PubMed.

-

Structural characterization of cyclic peptide 2 a by NMR spectroscopy.... (n.d.). ResearchGate.

-

Fig. 1 The visualization of the structure of somatostatin analogues:... (n.d.). ResearchGate.

-

135-2 Disulfide Bridges Stabilize Tertiary Structure. (2019). YouTube.

-

Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies. (n.d.). Frontiers.

-

a novel approach for simultaneous peptide cyclization and radiolabeling. Application to the combinatorial synthesis of rhenium-cyclic somatostatin analogs. (n.d.). PubMed.

-

Ribosomal synthesis of backbone macrocyclic peptides. (n.d.). RSC Publishing.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Converting disulfide bridges in native peptides to stable methylene thioacetals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-function relationships of somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disulfide Bridges in Proteins: Formation, Function, and Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 7. The Role of Disulfide Bond Replacements in Analogues of the Tarantula Toxin ProTx-II and Their Effects on Inhibition of the Voltage-Gated Sodium Ion Channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structural insights into ligand recognition and selectivity of somatostatin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Template-constrained cyclic peptide analogues of somatostatin: subtype-selective binding to somatostatin receptors and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine [mdpi.com]

- 12. A bicyclic and hsst2 selective somatostatin analogue: design, synthesis, conformational analysis and binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. "Analyzing Functional Interactions of Designed Peptides by NMR Spectro" by Wonsuk Choi [digitalcommons.chapman.edu]

- 17. Design and NMR Studies of Cyclic Peptides Targeting the N-Terminal Domain of the Protein Tyrosine Phosphatase YopH - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Impact of Cyclo-Somatostatin Acetate on Pancreatic Islet Hormone Secretion

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the role of Cyclo-Somatostatin acetate as a modulator of pancreatic islet hormone secretion. We delve into the foundational principles of the somatostatin system within the islet microenvironment, detailing the paracrine inhibition of insulin and glucagon. The guide elucidates the mechanism of action of Cyclo-Somatostatin acetate as a non-selective somatostatin receptor antagonist, leading to the disinhibition of β-cell and α-cell secretion. Field-proven, step-by-step protocols for assessing these effects using dynamic islet perifusion assays and subsequent hormone quantification are provided, complete with causality-driven experimental design and self-validating controls. Expected outcomes are summarized, and the implications for metabolic disease research and drug development are discussed.

Part 1: Foundational Principles: The Somatostatin System in Glucose Homeostasis

Introduction to Somatostatin (SST)

Somatostatin (SST) is a cyclic polypeptide hormone that acts as a potent inhibitor of endocrine and exocrine secretion throughout the body.[1] Originally isolated from the hypothalamus as an inhibitor of growth hormone, it is now known to be produced by many tissues, including the delta (δ) cells of the pancreatic islets of Langerhans.[2][3] Native SST has a very short plasma half-life of 1–3 minutes, which limits its clinical utility.[1] This has led to the development of synthetic analogs with improved stability and duration of action. These analogs, and their antagonists like Cyclo-Somatostatin, are invaluable tools for dissecting the physiological roles of the somatostatin system.

The Pancreatic Islet Microenvironment: A Paracrine Network

The pancreatic islet is a highly organized micro-organ composed of several endocrine cell types, primarily insulin-secreting beta (β) cells, glucagon-secreting alpha (α) cells, and somatostatin-secreting delta (δ) cells. These cells engage in complex paracrine (cell-to-cell) communication to fine-tune hormone secretion and maintain glucose homeostasis.[4][5] Within this network, SST, released from δ-cells in response to stimuli like high glucose, acts as a local inhibitory signal, suppressing the release of both insulin from β-cells and glucagon from α-cells.[3][4][5][6][7] This inhibitory "brake" is critical for preventing hormonal overproduction and maintaining metabolic balance.[6]

Somatostatin Receptors (SSTRs): Subtypes and Signaling Pathways

SST exerts its effects by binding to a family of five distinct G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1][8][9] These receptors are expressed in various tissues, and their activation initiates a cascade of inhibitory intracellular events. Upon ligand binding, SSTRs couple to an inhibitory G-protein (Gαi), which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects, including the modulation of voltage-dependent calcium (Ca²⁺) and potassium (K⁺) channels, ultimately culminating in the suppression of hormone exocytosis.[1][4][10]

Part 3: Experimental Validation: Protocols and Methodologies

Overview of the Islet Perifusion Assay

To study the dynamic impact of Cyclo-Somatostatin on hormone secretion, a static incubation is insufficient. The islet perifusion assay is the methodology of choice because it allows for the real-time, high-resolution measurement of hormone release from live islets under continuous flow conditions. [11][12][13]This technique enables researchers to observe both the magnitude and the kinetics of the secretory response as islets are exposed to sequential changes in stimuli (e.g., low glucose, high glucose) and test compounds. The continuous removal of secreted products prevents feedback inhibition and more closely mimics the in vivo vascularized environment. [11][14]

Detailed Protocol: Dynamic Assessment of Hormone Secretion from Isolated Pancreatic Islets

Causality Statement: This protocol is designed to first establish a stable baseline, then elicit a primary secretory response to a secretagogue (high glucose for insulin, low glucose/arginine for glucagon), and finally to test the hypothesis that Cyclo-Somatostatin will potentiate this response by blocking endogenous inhibitory signals.

-

Step 1: Islet Isolation and Culture

-

Isolate pancreatic islets from the desired species (e.g., mouse, rat, human) using standard collagenase digestion and density gradient purification methods.

-

Culture isolated islets for 24-48 hours prior to the experiment to allow for recovery from the isolation procedure. [14]Use standard culture media (e.g., RPMI-1640) supplemented with 10% FBS, penicillin/streptomycin, at 37°C and 5% CO₂.

-

-

Step 2: Perifusion System Setup

-

Prepare Krebs-Ringer Bicarbonate (KRB) buffer with 0.5% RIA-grade BSA. Prepare separate reservoirs of KRB containing low glucose (e.g., 2.8 mM), high glucose (e.g., 16.7 mM), and the desired concentration of Cyclo-Somatostatin acetate (e.g., 1-10 µM, dissolved in the appropriate KRB solution).

-

Prime the perifusion system (e.g., Biorep Perifusion System) with low-glucose KRB, ensuring the lines are free of air bubbles and the temperature of the islet chambers is maintained at 37°C. [12] 3. Gently hand-pick ~100 islets of similar size (islet equivalents, IEQ) and place them into each perifusion chamber on top of a layer of hydrated Bio-Gel beads. [14][15]

-

-

Step 3: Experimental Procedure

-

Basal Phase (Equilibration): Perifuse the islets with low-glucose (2.8 mM) KRB for 60 minutes to establish a stable, low basal secretion rate. [12]Do not collect fractions during this phase.

-

Basal Collection: Begin collecting fractions at a rate of 100 µL/minute. [14]Collect 5-10 fractions of basal secretion in low glucose.

-

Stimulation Phase 1: Switch the perifusate to high-glucose (16.7 mM) KRB to stimulate insulin secretion (or low glucose/arginine for glucagon). Perifuse for 15-20 minutes, continuously collecting fractions. [12][14] 4. Washout Phase: Return to low-glucose KRB for 20-30 minutes to allow secretion rates to return to baseline.

-

Antagonist + Stimulation Phase 2: Switch to high-glucose (16.7 mM) KRB that also contains Cyclo-Somatostatin acetate. Perifuse for 15-20 minutes, collecting fractions. This step directly tests the effect of SSTR antagonism on stimulated secretion.

-

Final Washout: Return to low-glucose KRB for a final 10-15 minutes.

-

Depolarization Control: At the end of the experiment, perifuse with a depolarizing solution (e.g., KRB with 30 mM KCl) to confirm islet viability and secretory capacity. [12]

-

-

Step 4: Sample Collection and Processing

-

Collect fractions into a 96-well plate held at 4°C to prevent hormone degradation. [12] 2. Immediately after the experiment, seal the plate and store at -80°C until hormone quantification.

-

Retrieve the islets from the chamber and extract total hormone content using acid-ethanol to normalize secretion data. [15]

-

Protocol: Hormone Quantification via Enzyme-Linked Immunosorbent Assay (ELISA)

Causality Statement: ELISA is chosen for its high specificity and sensitivity, allowing for accurate measurement of picomolar concentrations of insulin and glucagon in the small volumes collected from the perifusion assay. [16][17]

-

Step 1: Plate Preparation

-

Use a commercially available, high-sensitivity ELISA kit for insulin or glucagon.

-

Allow the kit reagents, collected perifusate samples, and standards to equilibrate to room temperature.

-

-

Step 2: Assay Procedure (Example Sequential Protocol)

-

Add samples, standards, and controls to the appropriate wells of the antibody-coated microplate. [17] 2. Add assay buffer and incubate for 18-22 hours at 4°C. [17]This allows for competitive binding between the sample hormone and the labeled hormone.

-

Wash the plate multiple times with the provided wash buffer to remove unbound components.

-

Add the enzyme-conjugated secondary antibody and incubate for 1 hour.

-

Wash the plate again to remove the unbound conjugate.

-

Add the TMB substrate and incubate in the dark for 30 minutes, allowing for color development in proportion to the amount of bound hormone.

-

Add the stop solution and immediately read the absorbance on a microplate reader at the specified wavelength (e.g., 450 nm).

-

-

Step 3: Data Analysis

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Use the standard curve to interpolate the hormone concentration in each collected fraction.

-

Plot the hormone concentration (e.g., in pM or ng/mL) versus time (minutes) to visualize the dynamic secretion profile.

-

Normalize data by expressing secretion as a percentage of total islet hormone content or as a fold-change over basal levels.

-

Self-Validation and Controls: Ensuring Data Integrity

A trustworthy protocol must be a self-validating system.

-

Vehicle Control: A parallel perifusion experiment should be run using the vehicle in which Cyclo-Somatostatin is dissolved to ensure the vehicle itself has no effect on hormone secretion.

-

Positive Control (Depolarization): The final KCl stimulation confirms that the islets were viable and capable of secretion throughout the experiment. A robust response is indicative of healthy islets. [12]* Reproducibility: The experiment should include a repeated stimulation phase (e.g., two high-glucose stimulations before the antagonist phase) to assess the reproducibility of the islet response.

-

Intra-assay Controls: ELISA kits include high and low concentration controls to validate the accuracy of the run.

Part 4: Data Interpretation and Expected Outcomes

Qualitative Analysis: Interpreting Secretion Profiles

The resulting graphs should show distinct phases of secretion. For insulin, a biphasic response to high glucose is expected: a sharp, transient first phase followed by a sustained, gradually rising second phase. For glucagon, secretion should be high at low glucose and suppressed at high glucose. The key qualitative observation will be a significant potentiation (a higher peak and/or larger area under the curve) of stimulated insulin and glucagon secretion during the phase where Cyclo-Somatostatin is present.

Quantitative Analysis: Key Parameters to Measure

-

Basal Secretion: Average secretion during the initial low-glucose phase.

-

Stimulated Secretion: Calculated as the Area Under the Curve (AUC) during the stimulation window.

-

Fold-Change: The ratio of peak stimulated secretion to basal secretion.

-

Potentiation Factor: The ratio of the AUC during the "Antagonist + Stimulation" phase to the AUC during the "Stimulation Phase 1".

Tabular Summary of Expected Results

| Condition | Analyte | Expected Outcome | Rationale |

| Low Glucose (2.8 mM) | Insulin | Low / Basal Secretion | No stimulus for β-cell depolarization. |

| Glucagon | High / Stimulated Secretion | Low glucose is the primary stimulus for α-cells. | |

| High Glucose (16.7 mM) | Insulin | Biphasic, Stimulated Secretion | Glucose metabolism leads to β-cell depolarization and exocytosis. |

| Glucagon | Suppressed Secretion | Paracrine inhibition from insulin and SST, and intrinsic α-cell mechanisms. [5] | |

| High Glucose + Cyclo-SST | Insulin | Potentiated Secretion | Blockade of SSTR5/SSTR2 removes the inhibitory tone from endogenous SST. |

| Low Glucose + Cyclo-SST | Glucagon | Potentiated Secretion | Blockade of SSTR2 removes the inhibitory tone from endogenous SST. |

Part 5: Broader Implications and Future Directions

Cyclo-Somatostatin as a Research Tool in Diabetes and Metabolic Disease

Cyclo-Somatostatin and other SSTR antagonists are powerful tools for investigating the pathophysiology of diabetes. In type 2 diabetes, for example, δ-cell function and SST secretion can be perturbed. [4]Using antagonists allows researchers to probe the contribution of this dysregulated SST signaling to the impaired insulin and glucagon responses characteristic of the disease. Specifically, SSTR2 antagonists are being investigated as a therapeutic approach to restore the glucagon counter-regulatory response to hypoglycemia, which is often lost in individuals with diabetes. [5]

Considerations for Drug Development and Therapeutic Potential

The development of SSTR subtype-selective ligands is a key area of interest. [18][19]While a non-selective antagonist like Cyclo-Somatostatin is an excellent research compound, therapeutic applications would likely require greater specificity. For instance, a pure SSTR2 antagonist could potentially be used to enhance glucagon secretion during hypoglycemic events without simultaneously increasing insulin, which would be counterproductive. [5]Conversely, a selective SSTR5 antagonist might be explored for conditions requiring enhanced insulin release. The protocols and principles outlined in this guide provide the foundational framework for preclinical evaluation of such next-generation compounds.

References

-

The somatostatin-secreting pancreatic δ-cell in health and disease. eScholarship.org. [Link]

-

What is the mechanism of Somatostatin?. Patsnap Synapse. [Link]

-

Somatostatin: What It Is, Function & Symptoms. Cleveland Clinic. [Link]

-

GLP-1 receptor agonist. Wikipedia. [Link]

-

Pharmacologic inhibition of somatostatin receptor 2 to restore glucagon counterregulation in diabetes. Frontiers. [Link]

-

Somatostatin Analogs in Clinical Practice: A Review. MDPI. [Link]

-

The role of somatostatin in GLP-1-induced inhibition of glucagon secretion in mice. PMC. [Link]

-

Endocrine System of Pancreas: Glucagon and Somatostatin (Biology). YouTube. [Link]

-

Somatostatin inhibits insulin and glucagon secretion via two receptors subtypes: an in vitro study of pancreatic islets from somatostatin receptor 2 knockout mice. PubMed. [Link]

-

Glucagon releasing activity of a cyclic peptide related to somatostatin. PubMed. [Link]

-

Somatostatin Inhibits Insulin and Glucagon Secretion via Two Receptor Subtypes: An in Vitro Study of Pancreatic Islets from Somatostatin Receptor 2 Knockout Mice*. Endocrinology | Oxford Academic. [Link]

-

Somatostatin. Its possible role in carbohydrate homeostasis and the treatment of diabetes mellitus. PubMed. [Link]

-

Somatostatin Receptors Shape Insulin and Glucagon Output within the Pancreatic Islet through Direct and Paracrine Effects. PubMed Central. [Link]

-

A microfluidic system for monitoring glucagon secretion from human pancreatic islets of Langerhans. PMC. [Link]

-

Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function. PubMed Central. [Link]

-

6-(4-Aminobutyl)-12-benzyl-3-(1-(benzyloxy)ethyl)-9-((1H-indol-3-yl)methyl). PubChem. [Link]

-

Methods and Guidelines for Measurement of Glucagon in Plasma. MDPI. [Link]

-

Measuring dynamic hormone release from pancreatic islets using perifusion assay. protocols.io. [Link]

-

Intra-islet somatostatin regulates glucagon release via type 2 somatostatin receptors in rats. PubMed. [Link]

-

Somatostatin Receptors Shape Insulin and Glucagon Output within the Pancreatic Islet through Direct and Paracrine Effects. bioRxiv. [Link]

-

The SNM Practice Guideline for Somatostatin Receptor Scintigraphy 2.0. Journal of Nuclear Medicine. [Link]

-

Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3. PMC - PubMed Central. [Link]

-

Somatostatin Receptor (SSTR) Subtype-selective Analogues Differentially Suppress In Vitro Growth Hormone and Prolactin in Human Pituitary Adenomas. JCI. [Link]

-

A qualitative study to understand the experience of somatostatin analog treatments from the perspective of patients with neuroendocrine tumors. NIH. [Link]

-

Somatostatin Inhibits Oxidative Respiration in Pancreatic β-Cells. Oxford Academic. [Link]

-

ANALYSIS OF ISLET FUNCTION IN DYNAMIC CELL PERIFUSION SYSTEM. Human Pancreas Analysis Program. [Link]

-

Somatostatin Analogue Dosing Strategies. OncLive. [Link]

-

Glucose stimulates somatostatin secretion in pancreatic δ-cells by cAMP-dependent intracellular Ca2+ release. PubMed Central. [Link]

-

Experimental cell models of insulin resistance: overview and appraisal. Frontiers. [Link]

-

The role of long acting somatostatin analogues on glucose homeostasis in acromegaly. Hormones (Athens). [Link]

-

The SNM Practice Guideline for Somatostatin Receptor Scintigraphy 2.0. ResearchGate. [Link]

-

Subtype selectivity of peptide analogs for all five cloned human somatostatin receptors (hsstr 1-5). PubMed. [Link]

-

On measurements of glucagon secretion in healthy, obese, and Roux-en-Y gastric bypass operated individuals using sandwich ELISA. Taylor & Francis Online. [Link]

-

A Microfluidic Hanging-Drop-Based Islet Perifusion System for Studying Glucose-Stimulated Insulin Secretion From Multiple Individual Pancreatic Islets. Frontiers. [Link]

-

Protocol for in vivo assessment of glucose control and insulin secretion and sensitivity in the pig. ResearchGate. [Link]

-

Expression and selective activation of somatostatin receptor subtypes induces cell cycle arrest in cancer cells. PubMed. [Link]

-

In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution. PMC. [Link]

Sources

- 1. Somatostatin Analogs in Clinical Practice: A Review [mdpi.com]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Somatostatin. Its possible role in carbohydrate homeostasis and the treatment of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Frontiers | Pharmacologic inhibition of somatostatin receptor 2 to restore glucagon counterregulation in diabetes [frontiersin.org]

- 6. What is the mechanism of Somatostatin? [synapse.patsnap.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Somatostatin inhibits insulin and glucagon secretion via two receptors subtypes: an in vitro study of pancreatic islets from somatostatin receptor 2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Somatostatin Receptors Shape Insulin and Glucagon Output within the Pancreatic Islet through Direct and Paracrine Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A microfluidic system for monitoring glucagon secretion from human pancreatic islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | A Microfluidic Hanging-Drop-Based Islet Perifusion System for Studying Glucose-Stimulated Insulin Secretion From Multiple Individual Pancreatic Islets [frontiersin.org]

- 14. Measuring dynamic hormone release from pancreatic islets using perifusion assay [protocols.io]

- 15. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Subtype selectivity of peptide analogs for all five cloned human somatostatin receptors (hsstr 1-5) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Effects of Cyclo-Somatostatin Acetate on Intracellular Calcium Mobilization

This guide provides a comprehensive technical overview of the mechanisms and methodologies for studying the effects of Cyclo-Somatostatin acetate on intracellular calcium ([Ca2+]i) mobilization. It is intended for researchers, scientists, and drug development professionals engaged in G-protein coupled receptor (GPCR) signaling and cellular pharmacology.

Introduction: The Somatostatin System and the Calcium Paradox

Somatostatin is a cyclic peptide hormone that exerts potent inhibitory effects on endocrine and exocrine secretions, neurotransmission, and cell proliferation.[1][2] These actions are mediated by a family of five distinct GPCR subtypes, designated SSTR1 through SSTR5.[3][4][5] Cyclo-Somatostatin is a synthetic, cyclic octapeptide analog of somatostatin designed for greater stability and receptor subtype selectivity, making it a valuable tool for pharmacological research.

The canonical signaling pathway for all five SSTR subtypes involves coupling to the Gi/o family of G-proteins.[3] Activation of Gi/o typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, culminating in an overall inhibitory cellular response.[1] This classical pathway, however, presents a paradox when considering intracellular calcium. While somatostatin is generally known to decrease intracellular calcium,[1][6] there is compelling evidence that under specific cellular contexts, its activation can lead to a transient increase in [Ca2+]i.[6] Understanding this non-canonical signaling is critical for a complete picture of somatostatin pharmacology and for developing novel therapeutics targeting this system.

This guide will dissect the molecular mechanisms underlying this paradoxical calcium mobilization and provide a robust, field-proven protocol for its measurement.

Resolving the Paradox: Mechanisms of SSTR-Mediated Calcium Mobilization

The mobilization of intracellular calcium is classically associated with Gq-coupled receptors, which activate Phospholipase C (PLC) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 then binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[9] So, how can a Gi/o-coupled receptor like an SSTR achieve a similar outcome? The answer lies in non-canonical signaling pathways.

A. Gβγ Subunit-Mediated PLC Activation: Upon receptor activation, the heterotrimeric G-protein dissociates into its Gαi/o and Gβγ subunits.[10] While the Gαi/o subunit inhibits adenylyl cyclase, the liberated Gβγ complex is not merely a bystander. It can directly bind to and activate certain isoforms of Phospholipase C (specifically PLCβ2 and PLCβ3), initiating the downstream cascade of IP3 production and calcium release from the ER.[10][11][12][13] This is a primary mechanism by which Gi/o-coupled receptors can pivot to a calcium signal.

B. Receptor Crosstalk and Promiscuous Coupling: The cellular signaling network is complex, and GPCRs do not operate in isolation. In some cellular systems, SSTRs may form heterodimers with other GPCRs, altering their signaling output. Furthermore, under conditions of high receptor expression or in specific cellular backgrounds, SSTRs may exhibit "promiscuous" coupling to other G-protein families. Recent evidence has validated that SSTR2 and SSTR5 can couple to the Gq/11 pathway in addition to the Gi/o pathway, providing a direct link to PLC activation and calcium mobilization.[14]

The following diagram illustrates these dual signaling capabilities of Somatostatin Receptors.

Caption: SSTR signaling pathways leading to canonical inhibition and non-canonical calcium mobilization.

Experimental Design and Protocol

Measuring the transient calcium flux induced by Cyclo-Somatostatin requires a sensitive and robust assay system. Fluorescence-based calcium mobilization assays are the industry standard for this purpose, offering high-throughput capabilities and kinetic data capture.[9][15]

Assay Principle

The core of the assay relies on a cell-permeant fluorescent dye (e.g., Fluo-4 AM) that is loaded into the cytoplasm of the cells.[16][17] Intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the now-impermeant dye inside the cell.[17] In its low-calcium state, the dye is weakly fluorescent. Upon receptor activation and subsequent release of Ca2+ from intracellular stores, the dye binds to free calcium, resulting in a significant and measurable increase in fluorescence intensity.[7][16] This change is monitored in real-time using a fluorescence plate reader, such as a FLIPR® (Fluorometric Imaging Plate Reader) or FlexStation®.[15][18]

Critical Components & Reagents

| Component | Description & Justification |

| Cell Line | Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are recommended. These lines have low endogenous SSTR expression, providing a "clean" background. They must be stably or transiently transfected to express the specific human SSTR subtype of interest (e.g., hSSTR2). |

| Cyclo-Somatostatin Acetate | The primary agonist. Prepare a concentrated stock (e.g., 10 mM) in DMSO and perform serial dilutions in assay buffer to create a dose-response curve. |

| Calcium Indicator Dye | Fluo-4 AM is an excellent choice due to its high fluorescence enhancement upon Ca2+ binding and spectral compatibility with standard GFP/FITC filter sets (Ex/Em: ~494/515 nm).[17][19] |

| Assay Buffer | Hanks’ Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4. This maintains physiological pH and ionic balance during the assay. |

| Probenecid | An organic anion transport inhibitor. This is a critical component. Many cell types, including CHO and HEK, actively pump the cleaved dye out of the cell. Probenecid blocks these transporters, ensuring dye retention and a stable baseline signal.[18][20] |

| Pluronic® F-127 | A non-ionic surfactant used to aid the dispersion of the hydrophobic Fluo-4 AM in the aqueous assay buffer, preventing dye aggregation and ensuring uniform cell loading.[16][19] |

| Positive Control | ATP or Ionomycin. ATP activates endogenous purinergic receptors on most cells, providing a robust Gq-mediated Ca2+ signal that confirms cell viability and proper dye loading. Ionomycin is a calcium ionophore that directly transports Ca2+ across the membrane, serving as a maximal signal control. |

| Negative Control | Assay buffer containing the same final concentration of DMSO as the highest concentration of Cyclo-Somatostatin. This accounts for any vehicle effects. |

Step-by-Step Experimental Protocol

This protocol is optimized for a 96-well or 384-well format using a FLIPR® or similar instrument.

Day 1: Cell Plating

-

Harvest and count cells (e.g., CHO-K1 cells stably expressing hSSTR2).

-

Seed the cells into black-walled, clear-bottom microplates at a density optimized for 80-100% confluency on the day of the assay (e.g., 40,000 cells/well for a 96-well plate).[21]

-

Incubate overnight at 37°C, 5% CO2.[22]

Day 2: Assay Execution

-

Prepare Dye Loading Buffer:

-

Thaw all reagents to room temperature.

-

For 10 mL of buffer, mix 10 mL of HBSS/HEPES with 100 µL of 250 mM Probenecid stock solution (final concentration 2.5 mM).[18]

-

In a separate microfuge tube, add 20 µL of a 1-5 mM Fluo-4 AM stock in DMSO. Add an equal volume (20 µL) of 20% Pluronic F-127 and vortex briefly.

-

Add the Fluo-4/Pluronic mixture to the 10 mL of HBSS/HEPES/Probenecid buffer and vortex thoroughly to create the final loading solution (final Fluo-4 concentration will be 2-10 µM).

-

-

Cell Loading:

-

Remove cell plates from the incubator. Aspirate the culture medium.

-

Self-validation step: Some protocols, particularly those using kits like the FLIPR Calcium Assay Kit, are "no-wash" and involve adding an equal volume of loading buffer directly to the media.[20][22] For manual preparations, a gentle wash with assay buffer before adding the loading dye can improve consistency.

-

Add 100 µL (for 96-well) of Dye Loading Buffer to each well.

-

Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for complete de-esterification of the dye.[19][21][23]

-

-

Prepare Compound Plate:

-

During the incubation, prepare a separate plate containing serial dilutions of Cyclo-Somatostatin acetate, positive controls (ATP), and negative controls (vehicle) in assay buffer. Prepare these at a concentration that is 4X or 5X the final desired concentration.

-

-

Measure Calcium Mobilization:

-

Place both the cell plate and the compound plate into the fluorescence plate reader.

-

Set the instrument parameters (e.g., excitation ~488 nm, emission ~525 nm, read interval ~1-2 seconds).

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Program the instrument to perform an automated addition from the compound plate into the cell plate.

-

Continue recording the fluorescence signal for at least 60-120 seconds post-addition to capture the full kinetic response (peak and subsequent decay).[15]

-

The following diagram outlines this experimental workflow.

Caption: High-level workflow for a fluorescence-based intracellular calcium mobilization assay.

Data Analysis and Interpretation

The output from the assay is a kinetic trace of fluorescence intensity over time for each well.

-

Normalization: The raw data should be normalized. A common method is to express the response as a ratio (F/F0), where F is the fluorescence at any given time point and F0 is the average baseline fluorescence before compound addition.

-

Quantification: The key parameter is the peak fluorescence response after agonist addition, minus the baseline. This value is directly proportional to the amount of calcium mobilized.

-

Dose-Response Curves: Plot the peak response against the logarithm of the Cyclo-Somatostatin concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration that elicits 50% of the maximal response) and the Emax (the maximum possible response).

-

Trustworthiness Check:

-

The negative (vehicle) control should show a flat baseline, confirming no mechanical or vehicle-induced artifacts.

-

The positive control (ATP) should yield a robust, high-amplitude signal, confirming the health and responsiveness of the cell system.

-

The dose-response curve for Cyclo-Somatostatin should be sigmoidal and reproducible.

-

Conclusion

While canonically an inhibitory signaling system, the interaction of Cyclo-Somatostatin with its receptors can induce intracellular calcium mobilization through non-canonical pathways, primarily via Gβγ subunit activation of PLC or promiscuous Gq coupling. This paradoxical effect is a critical aspect of SSTR pharmacology. By employing a carefully designed and validated fluorescence-based assay using reagents like Fluo-4 AM and the essential transport inhibitor Probenecid, researchers can reliably quantify this signaling event. The detailed protocol and mechanistic insights provided in this guide serve as a robust framework for investigating the nuanced cellular effects of Cyclo-Somatostatin and other SSTR modulators, ultimately aiding in the development of more sophisticated and targeted therapeutics.

References

-

National Center for Biotechnology Information. (2023). Physiology, Somatostatin - StatPearls. NCBI Bookshelf. [Link]

-

Cleveland Clinic. (2022). Somatostatin. Cleveland Clinic. [Link]

-

Lussier, B. T., et al. (1991). Somatostatin inhibits two types of voltage-activated calcium currents in rat growth-hormone secreting cells. PubMed. [Link]

-

Yajima, H., et al. (2004). Somatostatin-induced paradoxical increase in intracellular Ca2+ concentration and insulin release in the presence of arginine vasopressin in clonal HIT-T15 beta-cells. National Institutes of Health. [Link]

-

Khan Academy. G Protein Coupled Receptors. Khan Academy. [Link]

-

Traina, G., & Bagnoli, P. (1999). Effects of Somatostatin on Intracellular Calcium Concentration in PC12 Cells. Semanticscholar.org. [Link]

-

JoVE. (2022). Characterization of G Protein-Coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. YouTube. [Link]

-

Lyon, A. M., et al. (2020). Activation of Phospholipase C β by Gβγ and Gαq Involves C-Terminal Rearrangement to Release Autoinhibition. PubMed. [Link]

-

He, Q., et al. (2022). Molecular basis for the selective G protein signaling of somatostatin receptors. PubMed. [Link]

-

Bio-protocol. (2015). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

-

JoVE. (2023). Activation and Inactivation of G Proteins. JoVE. [Link]

-

Young, S. H., et al. (2007). Gαi/o-dependent Ca2+ mobilization and Gαq-dependent PKCα regulation of Ca2+-sensing receptor-mediated responses in N18TG2 neuroblastoma cells. PubMed Central. [Link]

-

Park, D., et al. (1993). Activation of phospholipase C isozymes by G protein beta gamma subunits. PubMed. [Link]

-

Molecular Devices. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Molecular Devices. [Link]

-

Grant, M., & Patel, R. C. (2010). The role of G-proteins in the dimerisation of human somatostatin receptor types 2 and 5. BMC Pharmacology. [Link]

-

Montalvo-Sánchez, E., et al. (2021). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. MDPI. [Link]

-

Wu, D., et al. (1993). Activation of phospholipase C beta 2 by the alpha and beta gamma subunits of trimeric GTP-binding protein. PNAS. [Link]

-

Multispan, Inc. Somatostatin GPCR Family Subtypes and Products. Multispan, Inc. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. Somatostatin receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

LePage, C., et al. (2021). G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules. PMC - NIH. [Link]

-

Lyon, A. M., et al. (2019). Activation of phospholipase C β by Gβγ and Gαq involves C-terminal rearrangement to release auto-inhibition. bioRxiv. [Link]

-

Molecular Devices. FLIPR Calcium 4 Assay Kit Guide. Molecular Devices. [Link]

-

Samelson, A. J., et al. (2020). Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators. National Institutes of Health. [Link]

-

Sittampalam, G. S., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. NCBI. [Link]

Sources

- 1. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. The role of G-proteins in the dimerisation of human somatostatin receptor types 2 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. multispaninc.com [multispaninc.com]

- 5. Somatostatin receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Somatostatin-induced paradoxical increase in intracellular Ca2+ concentration and insulin release in the presence of arginine vasopressin in clonal HIT-T15 beta-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. jove.com [jove.com]

- 11. Activation of Phospholipase C β by Gβγ and Gαq Involves C-Terminal Rearrangement to Release Autoinhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of phospholipase C isozymes by G protein beta gamma subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Molecular basis for the selective G protein signaling of somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. lumiprobe.com [lumiprobe.com]

- 18. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 19. hellobio.com [hellobio.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. docs.aatbio.com [docs.aatbio.com]

- 22. moleculardevices.com [moleculardevices.com]

- 23. assets.fishersci.com [assets.fishersci.com]

An In-Depth Technical Guide on the Interaction of Cyclo-Somatostatin Acetate with G-protein Coupled Receptors

Introduction: The Significance of Somatostatin Signaling

Somatostatin, a cyclic polypeptide hormone, is a pivotal regulator of the endocrine and nervous systems.[1][2] Its synthetic analogs, such as cyclo-somatostatin acetate, have garnered significant attention in drug development due to their therapeutic potential in various pathologies, including neuroendocrine tumors and acromegaly.[3][4][5] The biological effects of somatostatin and its analogs are mediated through a family of five distinct G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[6][7] This guide provides a comprehensive technical overview of the interaction between cyclo-somatostatin acetate and these receptors, delving into the molecular mechanisms, signaling pathways, and the experimental methodologies crucial for its study.

Section 1: The Ligand - Cyclo-Somatostatin Acetate

Cyclo-somatostatin is a synthetic cyclic peptide that acts as a potent antagonist for somatostatin receptors.[1][8] The cyclic structure of this analog is a key feature, contributing to its metabolic stability and prolonged half-life compared to the native somatostatin peptide.[3] The acetate salt form enhances its solubility and stability for experimental and therapeutic applications. While often described as an antagonist, it's noteworthy that in some cellular contexts, it has been reported to exhibit agonist-like activity, highlighting the complexity of its pharmacology.

Section 2: The Receptors - A Family of G-Protein Coupled Somatostatin Receptors (SSTRs)

The five somatostatin receptor subtypes (SSTR1-5) are members of the GPCR superfamily, characterized by their seven-transmembrane domains.[6][9] These receptors are widely distributed throughout the body, with distinct yet overlapping expression patterns in the central nervous system, pituitary gland, pancreas, and gastrointestinal tract.[2][6] All five SSTR subtypes bind the endogenous somatostatin-14 with high affinity.[10] However, synthetic analogs like cyclo-somatostatin can exhibit varying affinities for the different subtypes, a property that is exploited for targeted therapies.[10][11]

Section 3: The Core Interaction: Molecular Recognition and Binding Affinity

The interaction between cyclo-somatostatin acetate and SSTRs is a highly specific molecular recognition event. The ligand binds within a pocket formed by the transmembrane helices of the receptor. Specific amino acid residues within this binding pocket are crucial for the affinity and selectivity of the interaction. For instance, studies on SSTR2 have identified key residues that are essential for the binding of somatostatin analogs.[12]

The binding affinity of cyclo-somatostatin acetate for each SSTR subtype can be quantified using radioligand binding assays. These assays determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), which are measures of the ligand's binding affinity. A lower Kd or Ki value signifies a higher binding affinity.

Table 1: Illustrative Binding Affinities of Somatostatin Analogs for SSTR Subtypes

| Receptor Subtype | Somatostatin-14 (Ki, nM) | Octreotide (Ki, nM) | Lanreotide (Ki, nM) |

| SSTR1 | High | Low | Low |

| SSTR2 | High | High | High |

| SSTR3 | High | Moderate | Moderate |

| SSTR4 | High | Low | Low |

| SSTR5 | High | High | Moderate |

Note: This table provides a generalized representation of binding affinities. Specific Ki values can vary depending on the experimental conditions and cell types used. The synthetic analogs octreotide and lanreotide show high affinity primarily for SSTR2 and SSTR5.[10][11]

Section 4: Mechanism of Action: Downstream GPCR Signaling Cascades

Upon binding of an agonist to an SSTR, the receptor undergoes a conformational change that activates intracellular heterotrimeric G-proteins. SSTRs predominantly couple to the Gi/o family of G-proteins.[13][14] This activation initiates a cascade of downstream signaling events that ultimately mediate the physiological effects of somatostatin.

Inhibition of Adenylyl Cyclase and Reduction of cAMP

A canonical signaling pathway for all five SSTR subtypes is the inhibition of adenylyl cyclase.[13][15] The activated α-subunit of the Gi protein directly inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7][16] This reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA), a key downstream effector of cAMP.[17] This inhibitory effect on cAMP production is a cornerstone of somatostatin's anti-secretory actions.[18][19][20]

Caption: Canonical SSTR signaling pathway via adenylyl cyclase inhibition.

Modulation of Ion Channels

Somatostatin receptor activation also leads to the modulation of various ion channels, a crucial mechanism for regulating cellular excitability and secretion.[21] This is particularly important in neurons and endocrine cells.[16][22]

-

Activation of K+ Channels: SSTRs can activate inwardly rectifying potassium (K+) channels (GIRK channels).[23] The βγ-subunits of the activated G-protein directly bind to and open these channels, leading to K+ efflux and hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the cell to fire action potentials, thus inhibiting hormone and neurotransmitter release.[24]

-